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Compound of Interest

Compound Name:
2-Hydroxy-4'-

methylbenzophenone

CAS No.: 19434-30-1

Cat. No.: B8467348

Get Quote

Part 1: Executive Summary & Molecule Profile
2-Hydroxy-4-methylbenzophenone is a critical UV absorber used in plastics, coatings, and

cosmetics to prevent photodegradation.[1] Its detection is vital for Quality Control (QC) in

manufacturing and environmental monitoring (trace analysis in water/soil).
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Parameter Specification

Compound Name 2-Hydroxy-4-methylbenzophenone

Common Aliases
UV-0; (2-hydroxy-4-methylphenyl)-

phenylmethanone

CAS Number 3098-18-8

Molecular Formula C₁₄H₁₂O₂

Molecular Weight 212.25 g/mol

LogP (Octanol/Water) ~4.26 (Highly Lipophilic)

pKa ~8.05 (Phenolic OH)

UV Maxima
~290 nm, ~375 nm (Broad UVA/UVB

absorption)

Solubility
Soluble in Methanol, Acetonitrile, Acetone;

Insoluble in Water

Part 2: Sample Preparation Protocols
Effective sample preparation is the "make-or-break" step due to the compound's high

lipophilicity (LogP > 4). Direct injection of aqueous samples will result in poor recovery and

carryover.

Protocol A: Solid Phase Extraction (SPE) for
Environmental Water
Target: Trace levels (ng/L) in wastewater, swimming pool water, or river water.

Cartridge Selection: Use Oasis HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges (500

mg/6 mL). The HLB is preferred for broader retention of benzophenone derivatives.

Conditioning:

Flush with 5 mL Methanol (MeOH).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8467348?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flush with 5 mL Ultrapure Water (adjust pH to 3.0 with formic acid to suppress ionization

of the phenolic group, ensuring retention).

Loading:

Pass 200–500 mL of water sample through the cartridge at a flow rate of <5 mL/min.

Washing:

Wash with 5 mL of 5% MeOH in Water. (Removes polar interferences without eluting the

target).

Critical Step: Dry the cartridge under vacuum for 10–15 minutes to remove residual water

(crucial for GC-MS analysis).

Elution:

Elute with 2 × 3 mL of Methanol (or Ethyl Acetate for GC-MS).

Reconstitution:

Evaporate to dryness under Nitrogen stream.

Reconstitute in 1 mL Mobile Phase (e.g., 50:50 ACN:Water).

Protocol B: Liquid-Liquid Extraction (LLE) for
Cosmetics/Creams
Target: High concentrations (µg/g to mg/g) in complex emulsions.

Weighing: Weigh 0.5 g of sample into a 50 mL centrifuge tube.

Dissolution: Add 10 mL of Tetrahydrofuran (THF) or Methanol. THF is superior for breaking

down polymer/wax matrices.

Extraction: Vortex vigorously for 2 minutes. Sonicate for 15 minutes at 40°C.

Precipitation: If THF was used, add 5 mL of Acetonitrile to precipitate heavy waxes/polymers.
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Centrifugation: Centrifuge at 5000 rpm for 10 minutes.

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind

benzophenones).

Workflow Visualization

Sample Matrix

Aqueous (River/Pool) Solid/Emulsion (Cream)

Condition SPE (HLB/C18)
MeOH -> Acidic Water

Add THF/MeOH
Sonicate 15 min

Load Sample
(pH < 4)

Wash 5% MeOH
Vacuum Dry

Elute 2x3mL MeOH

Ready for LC/GC Analysis

Centrifuge & Filter
(0.22 µm PTFE)

Click to download full resolution via product page

Caption: Decision tree for sample preparation based on matrix complexity (Aqueous vs. Solid).
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Part 3: Analytical Methods
Method 1: HPLC-UV/DAD (Standard QA/QC)
This is the robust workhorse method for quantifying the compound in raw materials or finished

products where sensitivity requirements are moderate (ppm level).

Instrument: HPLC with Diode Array Detector (DAD).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm

or 5 µm.

Why: The C18 stationary phase provides strong retention for the non-polar benzophenone

structure.

Mobile Phase:

A: Water + 0.1% Phosphoric Acid (H₃PO₄).

B: Acetonitrile (ACN).

Note: Phosphoric acid suppresses silanol activity and ensures the phenolic OH remains

protonated for sharp peaks.

Gradient Program:

Time (min) % A (Water) % B (ACN)
Flow Rate
(mL/min)

0.0 60 40 1.0

10.0 10 90 1.0

12.0 10 90 1.0

12.1 60 40 1.0

| 15.0 | 60 | 40 | 1.0 |

Detection:
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Primary Wavelength:290 nm (High sensitivity).

Secondary Wavelength:375 nm (Specific for the benzophenone moiety, reduces

interference from non-UV absorbers).

Injection Volume: 10–20 µL.

Method 2: LC-MS/MS (Trace Analysis & Isomer
Confirmation)
Required for biological samples (urine/plasma) or environmental trace analysis. This method

can also distinguish positional isomers based on fragmentation patterns.

Instrument: Triple Quadrupole (QqQ) Mass Spectrometer.

Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

Mechanism:[2] Protonation of the carbonyl oxygen forms [M+H]⁺.

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Methanol + 0.1% Formic Acid.

Note: Methanol often provides better ionization efficiency for benzophenones than ACN in

ESI.

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion
(m/z)

Product Ion (m/z)
Collision Energy
(eV)

Role

213.1 [M+H]⁺ 135.0 20
Quantifier
(Benzoyl cation)

213.1 [M+H]⁺ 105.0 35
Qualifier (Phenyl

cation)
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| 213.1 [M+H]⁺ | 77.0 | 45 | Qualifier |

Isomer Specificity: If distinguishing 2-Hydroxy-4-methyl from 2-Hydroxy-4'-methyl, use a

slower gradient (0.5% B increase per minute) around the elution time. The 4-methyl isomer

(sterically hindered by OH) may elute slightly differently than the 4'-methyl isomer depending

on the column selectivity (phenyl-hexyl columns are excellent for this separation).

Method 3: GC-MS (Screening & Volatile Impurities)
Ideal for checking polymer leachables or if LC-MS is unavailable.[1]

Column: DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm.[1]

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program:

Start: 80°C (Hold 1 min).

Ramp: 20°C/min to 280°C.

Hold: 5 min at 280°C.

Inlet: Splitless (for trace) or Split 1:10 (for bulk), 280°C.

Detection: EI Source (70 eV).

SIM Mode Ions: 212 (Molecular Ion), 135 (Base Peak), 105, 77.

Part 4: Validation & Quality Assurance
To ensure "Scientific Integrity," the method must be validated according to ICH Q2(R1)

guidelines.
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Parameter Acceptance Criteria Experimental approach

Linearity R² > 0.999
5-point calibration curve (e.g.,

0.1, 0.5, 1, 5, 10 µg/mL).

Accuracy (Recovery) 85–115%
Spike blank matrix at 3 levels

(Low, Med, High).

Precision (RSD)
< 2.0% (HPLC), < 5.0% (LC-

MS)

6 replicate injections of a

standard.

LOD / LOQ
S/N > 3 (LOD), S/N > 10

(LOQ)

Determine via serial dilution of

the lowest standard.

Specificity Resolution > 1.5

Ensure separation from

Benzophenone-3

(Oxybenzone) and other

congeners.

System Suitability Test (SST) Protocol
Run before every sample batch:

Blank Injection: Verify no carryover (critical for this sticky compound).

Standard Injection: Check retention time stability (± 0.1 min).

Tailing Factor: Must be < 1.5 (High tailing indicates silanol interaction; add more acid or

change column).

Part 5: Scientific Rationale & Troubleshooting
Why 290 nm and 375 nm?
Benzophenones exhibit two distinct absorption bands. The band at 290 nm corresponds to the

transition of the benzene rings (high intensity). The band at 375 nm is the

transition involving the carbonyl group and the intramolecular hydrogen bond with the ortho-
hydroxyl group. Using 375 nm provides higher selectivity against non-phenolic aromatics.
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The "Prime" Isomer Issue (4-Me vs 4'-Me)
If the user encounters "2-Hydroxy-4'-methylbenzophenone," it is chemically distinct.[1]

2-Hydroxy-4-methyl: Methyl is on the resorcinol ring (Ring A).[1]

2-Hydroxy-4'-methyl: Methyl is on the benzoyl ring (Ring B).[1][3]

Differentiation: These isomers have identical mass (212.25). They cannot be distinguished

by standard MS (SIM) alone. They must be separated chromatographically. A Biphenyl or

Phenyl-Hexyl column is recommended over C18 for separating these positional isomers due

to pi-pi interaction differences.

Troubleshooting Table
Issue Probable Cause Solution

Peak Tailing
Secondary interactions with

silanols.[1]

Increase buffer concentration

or lower pH (use 0.1% TFA if

MS not used).

Low Recovery (SPE) Breakthrough during loading.
Reduce loading flow rate;

ensure sample pH < 4.

Carryover
Compound sticking to injector

loop.

Use a needle wash of 90%

Acetonitrile or

Methanol/Isopropanol.

References
Sigma-Aldrich.2-Hydroxy-4-methylbenzophenone Product Specification & CAS 3098-18-8

Data.[1]Link

PubChem.Compound Summary: 2-Hydroxy-4-methylbenzophenone.[1][4][5][6] National

Library of Medicine. Link

ResearchGate.Solid-phase extraction followed by LC-MS/MS for determination of

hydroxylated benzophenone UV absorbers. (Methodology adaptation for hydroxylated

benzophenones). Link

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b8467348/docs?utm_src=pdf-body#application-note-analytical-strategies-for-2-hydroxy-4-methylbenzophenone-detection
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920342/
https://www.guidechem.com/encyclopedia/2-hydroxy-4-methylbenzophenone-dic346532.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920342/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2F309818
https://pmc.ncbi.nlm.nih.gov/articles/PMC9920342/
https://www.molbase.com/en/formula-C14H12O2.html?page=2
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2430599.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/137824
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F137824
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.researchgate.net%2Fpublication%2F244360662_Solid-phase_extraction_followed_by_liquid_chromatography-tandem_mass_spectrometry_for_the_determination_of_hydroxylated_benzophenone_UV_absorbers_in_environmental_water_samples
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8467348?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


GuideChem.2-Hydroxy-4-methylbenzophenone Properties and Spectral Data.Link

National Institute of Health (NIH).Determination of Benzophenones in Water and Cosmetics

Samples. (Comparison of SPE and Microextraction). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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